Rivaroxaban Pseudodimer

Description

Properties

IUPAC Name |

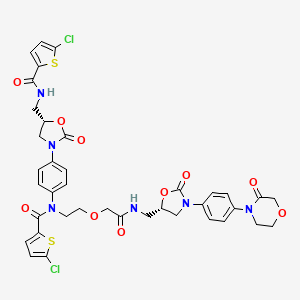

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLLZCQTBKRWBP-NSOVKSMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5C[C@@H](OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H36Cl2N6O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632463-24-1 |

Source

|

| Record name | Rivaroxaban pseudodimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632463241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIVAROXABAN PSEUDODIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRX9RYC4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Rivaroxaban Pseudodimer (EP Impurity J)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the landscape of pharmaceutical development is one of continuous refinement, where the pursuit of therapeutic efficacy is intrinsically linked to the assurance of safety. This necessitates a profound understanding not only of the active pharmaceutical ingredient (API) but also of its associated impurities. This guide provides a comprehensive technical overview of a notable process-related impurity in the synthesis of the anticoagulant Rivaroxaban: the Rivaroxaban Pseudodimer, also identified as Rivaroxaban EP Impurity J and Rivaroxaban USP Related Compound J.

This document moves beyond a simple recitation of facts, offering a detailed exploration of the chemical identity, formation mechanism, and analytical characterization of this critical impurity. The protocols and insights contained herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references, empowering researchers and drug development professionals to effectively identify, control, and mitigate the presence of the Rivaroxaban Pseudodimer in their processes.

Introduction to Rivaroxaban and the Imperative of Impurity Profiling

Rivaroxaban is a potent, orally bioavailable, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its targeted mechanism of action has established it as a leading therapeutic agent for the prevention and treatment of thromboembolic disorders. The synthetic pathway to Rivaroxaban, while efficient, is not without its complexities, giving rise to a spectrum of potential impurities. These can be broadly categorized as process-related impurities, arising from side reactions or unreacted starting materials, and degradation products, which form during storage or under stress conditions[1][2][3].

The rigorous identification and control of these impurities are mandated by global regulatory bodies such as the International Council for Harmonisation (ICH), the European Pharmacopoeia (EP), and the United States Pharmacopeia (USP)[1]. The presence of impurities, even in minute quantities, can have significant implications for the safety, efficacy, and stability of the final drug product. It is within this context that a thorough understanding of the Rivaroxaban Pseudodimer becomes paramount.

Unveiling the Chemical Structure of Rivaroxaban Pseudodimer

The Rivaroxaban Pseudodimer, designated as Rivaroxaban EP Impurity J, is a significant process-related impurity that warrants careful consideration in the manufacturing of Rivaroxaban[4].

Molecular Identity:

-

Chemical Name: 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide[5][6]

-

Synonyms: Rivaroxaban Pseudodimer, Rivaroxaban EP Impurity J, Rivaroxaban USP Related Compound J, Rivaroxaban Open-Ring Dimer[5][6]

-

CAS Number: 1632463-24-1[5]

-

Molecular Formula: C₃₈H₃₆Cl₂N₆O₁₀S₂[5]

-

Molecular Weight: 871.8 g/mol [5]

The structure, as its name suggests, is a dimeric species formed from two Rivaroxaban-related moieties. A key feature is the "open-ring" nature of one of the morpholinone groups, which is central to its formation mechanism.

The Genesis of a Pseudodimer: A Mechanistic Perspective

The formation of the Rivaroxaban Pseudodimer is primarily understood as a process-related event, occurring during the synthesis of the Rivaroxaban API. A plausible mechanism involves the nucleophilic attack of a primary amine intermediate on the amide bond of another Rivaroxaban precursor molecule.

A proposed pathway is as follows:

-

Nucleophilic Attack: The primary amine of the key intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, acts as a nucleophile.

-

Amide Bond Cleavage: This amine attacks the amide bond within the morpholinone ring of another molecule, leading to the opening of the ring.

-

Condensation: The resulting open-ring structure, which now possesses a secondary amine, undergoes condensation with two molecules of 5-chlorothiophene-2-carbonyl chloride. This acylation occurs at both the original primary amine and the newly formed secondary amine, creating the dimeric structure[4].

This proposed mechanism underscores the importance of controlling reaction conditions, particularly the stoichiometry of reactants and the presence of nucleophilic species, to minimize the formation of this impurity.

Caption: Proposed formation pathway of Rivaroxaban Pseudodimer.

Analytical Characterization: Identifying the Pseudodimer

The unambiguous identification and quantification of the Rivaroxaban Pseudodimer are critical for quality control. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Spectroscopic Data

While a complete, publicly available spectral dataset for the fully characterized reference standard is not readily found, a Chinese patent (CN106432218A) provides crucial ¹H-NMR data for an impurity with a mass spectrum of m/z 871 [M]⁺, which is consistent with the Rivaroxaban Pseudodimer[7].

Table 1: ¹H-NMR Data for Rivaroxaban Pseudodimer (Impurity 11) from CN106432218A [7]

| Chemical Shift (ppm) | Multiplicity | Number of Protons |

| 8.96 | m | 1H |

| 8.05 | m | 1H |

| 7.65-7.68 | m | 3H |

| 7.62 | d | 2H |

| 7.39 | t | 4H |

| 7.17 | d | 1H |

| 6.91 | d | 1H |

| 6.51 | d | 1H |

| 4.82 | m | 1H |

| 4.75 | m | 1H |

| 4.11-4.20 | m | 4H |

| 3.95 | t | 2H |

| 3.87 | m | 4H |

| 3.78 | m | 2H |

| 3.68 | t | 2H |

| 3.55-3.62 | m | 4H |

| 3.45 | m | 2H |

Note: The interpretation and assignment of these peaks to the specific protons in the pseudodimer structure require further detailed analysis and comparison with the spectra of Rivaroxaban and its precursors.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for the routine monitoring of the Rivaroxaban Pseudodimer. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice.

This protocol is a representative method adapted from published literature for the analysis of Rivaroxaban and its related substances, which can be optimized for the specific quantification of the pseudodimer[1][2].

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo ODS Hypersil)[2]

-

Mobile Phase A: 25 mM Monobasic Potassium Phosphate buffer (pH adjusted to 2.9 with phosphoric acid)[2]

-

Mobile Phase B: Acetonitrile[2]

-

Gradient Program: A gradient program should be developed to ensure adequate separation of the pseudodimer from Rivaroxaban and other impurities. A starting point could be a linear gradient from 30% B to 70% B over 30 minutes.

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: Ambient or controlled at 25 °C

-

Detection Wavelength: 249 nm[2]

-

Injection Volume: 10-20 µL

3. Sample Preparation:

-

Standard Solution: Prepare a stock solution of the Rivaroxaban Pseudodimer reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare a series of working standards by serial dilution to construct a calibration curve.

-

Sample Solution: Accurately weigh and dissolve the Rivaroxaban drug substance or product in the diluent to a known concentration.

4. System Suitability:

-

Perform system suitability tests before sample analysis to ensure the chromatographic system is performing adequately. Key parameters include theoretical plates, tailing factor, and reproducibility of injections.

5. Data Analysis:

-

Identify the Rivaroxaban Pseudodimer peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of the pseudodimer in the sample using the calibration curve generated from the standard solutions.

Caption: General workflow for the HPLC analysis of Rivaroxaban Pseudodimer.

Synthesis of the Rivaroxaban Pseudodimer Reference Standard

The availability of a pure reference standard of the Rivaroxaban Pseudodimer is essential for its accurate identification and quantification. A synthetic route can be devised based on its proposed formation mechanism. The following is a conceptual multi-step synthesis protocol derived from the literature[3].

Experimental Protocol: Synthesis of Rivaroxaban Pseudodimer (Impurity J)

Step 1: Ring Opening of Rivaroxaban

-

To a stirred solution of Rivaroxaban in a suitable solvent (e.g., a mixture of concentrated HCl and acetic acid in water), apply heat (e.g., 60°C) for several hours to induce hydrolysis of the morpholinone ring[3].

-

Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Evaporate the solvents under reduced pressure to obtain the crude open-ring carboxylic acid intermediate.

Step 2: First Acylation

-

Dissolve the crude intermediate from Step 1 in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI), and stir at room temperature.

-

Add one equivalent of 5-chlorothiophene-2-carboxylic acid and continue stirring to form the acylated intermediate[3].

Step 3: Second Acylation (Dimerization)

-

To the reaction mixture from Step 2, add one equivalent of the key amine intermediate, (S)-4-(4-(5-aminomethyl)-2-oxooxazolidin-3-yl)phenylmorpholin-3-one.

-

Continue the reaction, facilitated by the coupling agent, to form the final Rivaroxaban Pseudodimer[3].

-

Purify the crude product by column chromatography on silica gel to obtain the pure Rivaroxaban Pseudodimer as an off-white solid.

Characterization: The identity and purity of the synthesized pseudodimer should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and HPLC analysis, comparing the data with that of a certified reference standard if available.

Biological Implications: The Unanswered Question of Toxicity

One study on the degradation products of Rivaroxaban found a direct relationship between the increased amount of alkaline degradation products and higher cytotoxic potential in human hepatoblastoma (HepG2) cells[8]. However, it is crucial to note that these findings may not be directly applicable to the pseudodimer, which has a distinct chemical structure and formation pathway.

Given the lack of specific data, and in line with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), it is imperative for drug developers to:

-

Consider the need for toxicological evaluation: Based on the level at which the Rivaroxaban Pseudodimer is present in the API, a toxicological assessment may be required as per ICH guidelines.

-

Utilize in silico toxicity prediction tools: Computational tools can provide an initial assessment of the potential for mutagenicity and other toxicities based on the chemical structure of the pseudodimer.

-

If necessary, perform in vitro and in vivo toxicity studies: Should the levels of the pseudodimer exceed the qualification threshold, or if in silico predictions raise concerns, experimental toxicological studies would be warranted to ensure patient safety.

Conclusion: A Call for Vigilance and Further Research

The Rivaroxaban Pseudodimer (EP Impurity J) represents a critical process-related impurity in the synthesis of a widely used anticoagulant. This guide has provided a detailed overview of its chemical structure, a plausible mechanism for its formation, and strategies for its analytical characterization and synthesis.

The causality behind its formation lies in the potential for side reactions during the manufacturing process, highlighting the need for stringent process control. The analytical methods described provide a framework for a self-validating system to monitor and control this impurity.

However, the significant knowledge gap regarding the specific biological activity and toxicity of the Rivaroxaban Pseudodimer underscores the need for further research. As drug development professionals, our commitment to patient safety demands a proactive approach to understanding and mitigating the risks associated with all impurities. Continued investigation into the toxicological profile of the Rivaroxaban Pseudodimer is not just a matter of regulatory compliance but a fundamental aspect of responsible pharmaceutical development.

References

-

Wingert, N. R., et al. (2019). In vitro Toxicity Assessment of Rivaroxaban Degradation Products and Kinetic Evaluation to Decay Process. Drug and Chemical Toxicology, 42(5), 509-518. [Link]

-

Mestareehi, A. H. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. International Journal of Molecular Sciences, 26(10), 4744. [Link]

-

The Pharma Innovation. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. The Pharma Innovation Journal, 12(3), 110-115. [Link]

-

PubChem. (n.d.). Rivaroxaban. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Rivaroxaban EP Impurities & USP Related Compounds. Retrieved from [Link]

- Axios Research. (n.d.). Rivaroxaban Dimer Impurity.

-

Pharmaffiliates. (n.d.). Rivaroxaban-impurities. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LCMS, NMR, AND FT-IR. RASĀYAN J. Chem., 15(4), 2373-2381. [Link]

-

International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. IRJAEM, 2(07). [Link]

-

Semantic Scholar. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10). [Link]

-

ResearchGate. (2017). Practical synthetic approach to related substances of Rivaroxaban. Research Journal of Chemical Sciences, 7(5), 38-45. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Rivaroxaban Impurity A CAS 931204-39-6. Retrieved from [Link]

-

SynZeal. (n.d.). Rivaroxaban Impurities. Retrieved from [Link]

- ResearchGate. (2025). Impurities of Rivaroxaban in Rovaltro and Xarelto Tablets.

-

Frontiers in Chemistry. (2023). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. Front. Chem., 11. [Link]

- Google Patents. (2017).

-

PubMed. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. [Link]

-

PubChem. (n.d.). Rivaroxaban Pseudodimer. Retrieved from [Link]

-

SynZeal. (n.d.). Rivaroxaban EP Impurity J. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Rivaroxaban EP Impurity J | 1632463-24-1 | SynZeal [synzeal.com]

- 6. Drug-Drug Interactions Leading to Adverse Drug Reactions with Rivaroxaban: A Systematic Review of the Literature and Analysis of VigiBase | MDPI [mdpi.com]

- 7. CN106432218A - Rivaroxaban impurities and preparing method and application thereof - Google Patents [patents.google.com]

- 8. In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation Mechanism of Rivaroxaban EP Impurity J

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of Rivaroxaban EP Impurity J, a critical process-related impurity encountered during the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. A thorough understanding of the origins and pathways leading to the formation of this impurity is paramount for the development of robust control strategies, ensuring the quality, safety, and efficacy of the final drug product. This document delves into the chemical identity of Impurity J, elucidates its formation through a detailed mechanistic pathway, outlines analytical methodologies for its detection and characterization, and discusses strategies for its control during drug substance manufacturing. The insights presented herein are grounded in peer-reviewed scientific literature and pharmacopeial standards, offering a valuable resource for professionals in pharmaceutical research and development.

Introduction: The Imperative of Impurity Profiling in Rivaroxaban Synthesis

Rivaroxaban, a potent and selective oral direct inhibitor of Factor Xa, has become a cornerstone in the prevention and treatment of thromboembolic disorders. Its complex molecular architecture, while key to its pharmacological activity, presents unique challenges during chemical synthesis. The manufacturing process of any active pharmaceutical ingredient (API) is susceptible to the generation of impurities, which can arise from starting materials, intermediates, reagents, or degradation of the API itself.[1] Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate stringent control over these impurities to ensure patient safety and drug efficacy.

Impurities in Rivaroxaban can be broadly categorized as process-related impurities, formed during the synthesis, and degradation products that arise during storage.[2] Rivaroxaban EP Impurity J falls into the former category, representing a significant process-related impurity that requires careful monitoring and control. This guide will focus exclusively on the formation mechanism, identification, and control of this specific impurity.

Unveiling Rivaroxaban EP Impurity J: Chemical Identity and Structure

Rivaroxaban EP Impurity J is a dimeric impurity, also known by several synonyms which provide insight into its structure.

| Parameter | Information | Citation |

| Chemical Name | 5-Chloro-N-[4-[(5S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxo-1,3-oxazolidin-3-yl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]ethoxy]ethyl]thiophene-2-carboxamide | [3][4] |

| Synonyms | Rivaroxaban USP Related Compound J; Rivaroxaban Open-Ring Dimer; Rivaroxaban Pseudodimer | [3][4] |

| CAS Number | 1632463-24-1 | [3][5] |

| Molecular Formula | C₃₈H₃₆Cl₂N₆O₁₀S₂ | [6] |

| Molecular Weight | 871.76 g/mol | [6] |

The structure of Rivaroxaban EP Impurity J, as its synonym "pseudodimer" suggests, is formed from the condensation of key intermediates in the Rivaroxaban synthesis, resulting in a molecule with approximately double the molecular weight of the parent drug.

The Genesis of an Impurity: The Formation Mechanism of Rivaroxaban EP Impurity J

The formation of Rivaroxaban EP Impurity J is intrinsically linked to the synthetic pathway of Rivaroxaban itself. A critical step in many reported syntheses of Rivaroxaban is the acylation of the primary amine of the intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, with 5-chlorothiophene-2-carbonyl chloride. It is during this crucial step that the side reaction leading to Impurity J occurs.

A peer-reviewed study in The Pharma Innovation Journal has detailed a synthetic route for Impurity J, providing valuable insights into its formation.[7] The proposed mechanism involves a nucleophilic attack of the primary amine of one molecule of the aminomethyl intermediate onto the activated carbonyl group of another molecule, leading to the formation of a dimeric species.

The following diagram illustrates the proposed formation pathway of Rivaroxaban EP Impurity J:

Caption: Proposed formation pathway of Rivaroxaban EP Impurity J.

Factors Influencing the Formation of Impurity J

Several factors during the synthesis of Rivaroxaban can influence the propensity for Impurity J formation:

-

Reaction Concentration: Higher concentrations of the aminomethyl intermediate can increase the likelihood of intermolecular reactions, leading to dimerization.

-

Stoichiometry of Reagents: An inappropriate molar ratio of the aminomethyl intermediate to the acylating agent (5-chlorothiophene-2-carbonyl chloride) can leave unreacted primary amine available for side reactions.

-

Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can provide the necessary energy and opportunity for the formation of this and other impurities.

-

Solvent System: The choice of solvent can play a crucial role. It has been suggested that the use of aprotic polar solvents may facilitate the side reaction, while other solvent systems might suppress it.

-

Purity of Starting Materials and Intermediates: The presence of reactive impurities in the starting materials or the aminomethyl intermediate can potentially catalyze or participate in the formation of Impurity J.

Analytical Characterization and Detection

The identification and quantification of Rivaroxaban EP Impurity J rely on modern analytical techniques capable of separating and characterizing structurally similar compounds. High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity profiling in pharmaceutical analysis.

Chromatographic Separation

A robust, stability-indicating HPLC method is essential to separate Impurity J from the Rivaroxaban API and other related substances. The United States Pharmacopeia (USP) monograph for Rivaroxaban outlines an HPLC method for the determination of organic impurities, including Rivaroxaban Related Compound J.[8]

Typical HPLC Method Parameters:

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). |

| Detection | UV detection at a wavelength where both Rivaroxaban and Impurity J exhibit significant absorbance (e.g., 254 nm). |

| Flow Rate | Typically around 1.0 mL/min. |

| Column Temperature | Controlled at a specific temperature to ensure reproducibility. |

The development of such methods requires careful optimization to achieve adequate resolution between all potential impurities.

Spectroscopic and Spectrometric Identification

The definitive identification and structural elucidation of Impurity J are accomplished through a combination of spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS): LC-MS is a powerful tool for impurity identification. The mass spectrum of Impurity J will show a molecular ion peak corresponding to its molecular weight of 871.76 g/mol , which is a key indicator of its dimeric nature.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the impurity. The NMR spectra of Impurity J will exhibit characteristic signals that can be assigned to the protons and carbons in the molecule, confirming the connectivity of the atoms and the overall structure.[7][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the Impurity J molecule, such as amide, carbonyl, and aromatic rings.

Reference standards of Rivaroxaban EP Impurity J are commercially available and are crucial for the validation of analytical methods and for the accurate quantification of this impurity in test samples.[3][10] These standards are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data.[10]

Control Strategies in Manufacturing

The control of Rivaroxaban EP Impurity J to within acceptable limits is a critical aspect of the overall control strategy for the Rivaroxaban drug substance. The International Council for Harmonisation (ICH) guidelines provide a framework for the control of impurities in new drug substances.

The primary strategies for controlling Impurity J formation include:

-

Process Optimization: A thorough understanding of the reaction mechanism allows for the optimization of process parameters to minimize the formation of Impurity J. This may involve adjusting the reaction temperature, concentration of reactants, stoichiometry, and reaction time.

-

Solvent Selection: As previously mentioned, the choice of solvent can significantly impact the formation of this impurity. Process development studies should evaluate a range of solvents to identify one that minimizes the dimerization reaction.

-

In-Process Controls: Implementing in-process controls to monitor the progress of the acylation reaction can help ensure its completion and minimize the presence of unreacted aminomethyl intermediate.

-

Purification Procedures: Effective purification steps, such as crystallization or chromatography, are essential to remove any Impurity J that may have formed during the synthesis. The solubility profile of Impurity J relative to Rivaroxaban will dictate the most effective purification strategy.

-

Specification Setting: A specification for Rivaroxaban EP Impurity J should be established for the final drug substance based on toxicological data and regulatory requirements. This specification will define the maximum allowable level of this impurity. The European Pharmacopoeia (EP) monograph for Rivaroxaban lists Impurity J as a specified impurity.[]

Conclusion

Rivaroxaban EP Impurity J is a significant process-related impurity that can be formed during the synthesis of Rivaroxaban. Its formation is a consequence of a dimerization side reaction involving a key intermediate. A comprehensive understanding of its formation mechanism, coupled with the use of advanced analytical techniques for its detection and characterization, is fundamental to the development of effective control strategies. By implementing robust process controls and purification procedures, pharmaceutical manufacturers can ensure that the levels of Impurity J in the final drug substance are consistently within the stringent limits set by regulatory authorities, thereby guaranteeing the quality and safety of this important anticoagulant medication.

References

- SynZeal. (n.d.). Rivaroxaban EP Impurity J | 1632463-24-1.

- Chemicea. (2024, December 24). A Detailed Overview of Rivaroxaban Impurities: EP, USP, and Global Guidelines.

- BOC Sciences. (n.d.). Rivaroxaban Impurities.

- Sigma-Aldrich. (n.d.). Rivaroxaban impurity A CRS EP Reference Standard CAS 865479-71-6.

- Google Patents. (n.d.). EP2459555A1 - Processes for crystallization of rivaroxaban.

- SynThink Research Chemicals. (n.d.). Rivaroxaban EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals website.

- Cholai, S., et al. (2022). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS.

- Girase, Y. N., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochemistry, 4(1), 1-6.

- SynThink Research Chemicals. (n.d.). Rivaroxaban EP Impurity J | 1632463-24-1. Retrieved from SynThink Research Chemicals website.

- Pharmaffiliates. (n.d.). Rivaroxaban-impurities.

- Pharmaffiliates. (n.d.). CAS No : 1632463-24-1 | Product Name : Rivaroxaban - Impurity J | Chemical Name : 5-Chloro-N-[4-[(5S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxo-1,3-oxazolidin-3- yl]phenyl]-N-[2-[2.

- TLC Pharmaceutical Standards. (n.d.). Product Detail. Retrieved from TLC Pharmaceutical Standards website.

- Klivon. (n.d.). Rivaroxaban EP Impurity J | CAS Number 1632463-24-1.

- Bhupatiraju, R. V., et al. (2024). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Rasayan Journal of Chemistry, 17(4).

- Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM).

- Chemicea. (n.d.). Rivaroxaban EP Impurity J | 1632463-24-1.

- CymitQuimica. (n.d.). Rivaroxaban EP Impurity J (Rivaroxaban USP Related Compound J).

- SynZeal. (n.d.). Rivaroxaban EP Impurity J | 1632463-24-1.

- Epuru, P., et al. (2025). Detection, isolation, characterization, analytical method development with validation and in-silico analysis of new impurity in rivaroxaban. Future Journal of Pharmaceutical Sciences, 11(20).

- Phenomenex. (n.d.). Separation of Rivaroxaban and its Organic Impurities per USP Monograph.

- Arous, B., et al. (n.d.). Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities.

- GLP Pharma Standards. (n.d.). Rivaroxaban EP Impurity J | CAS No- 1632463-24-1.

- Kumar, A., et al. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions.

- Bhupatiraju, R. V., et al. (2022).

- Phenomenex. (n.d.). Chiral Purity Testing of the Drug Substance Rivaroxaban Using Lux® 5 µm Cellulose-1 Chiral Column as per USP Monograph.

- Baksam, V. K., et al. (n.d.). (PDF) A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification. ResearchGate. for Nanogram Level Quantification.

Sources

- 1. Rivaroxaban impurity A CRS | LGC Standards [lgcstandards.com]

- 2. Blog Details [chemicea.com]

- 3. Rivaroxaban EP Impurity J | 1632463-24-1 | SynZeal [synzeal.com]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. Rivaroxaban EP Impurity J | 1632463-24-1 [chemicea.com]

- 6. Rivaroxaban EP Impurity J (Rivaroxaban USP Related Compoun… [cymitquimica.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. phenomenex.com [phenomenex.com]

- 9. goldncloudpublications.com [goldncloudpublications.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

The Rivaroxaban Pseudodimer: An In-Depth Guide to its Discovery, Origin, and Characterization

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic events. The control of impurities in the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. While various process-related and degradation impurities of rivaroxaban have been identified and characterized, the emergence of dimeric species presents a unique analytical challenge. This in-depth technical guide provides a comprehensive overview of a notable dimeric impurity, often colloquially referred to as a "pseudodimer," from its initial discovery to its structural elucidation and the investigation of its origin. We will delve into the mechanistic pathways hypothesized for its formation, detail the advanced analytical techniques required for its detection and characterization, and provide actionable protocols for its monitoring and control in a drug development setting.

Introduction: The Imperative of Impurity Profiling in Rivaroxaban

Rivaroxaban's complex molecular structure, while key to its therapeutic efficacy, also predisposes it to the formation of various impurities during synthesis, formulation, and storage.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities. Impurities can be broadly categorized as process-related, degradation products, or impurities arising from starting materials and intermediates.[1] The presence of such impurities, even at trace levels, can potentially impact the drug's safety, efficacy, and stability.[1]

Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade the API under harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2][3] These studies are instrumental in identifying potential degradation products that could form under normal storage conditions and in developing stability-indicating analytical methods.[2] It is within the context of such rigorous analytical investigations that unexpected and complex impurities, such as dimeric species, are often first observed.

Discovery of a Dimeric Impurity: Unraveling the "Pseudodimer"

While the term "pseudodimer" is not formally prevalent in peer-reviewed literature, the existence of rivaroxaban dimer impurities is documented by various pharmaceutical reference standard suppliers. These companies provide characterized versions of these impurities for analytical method development and validation. At least two distinct dimeric structures have been identified, each with a unique chemical linkage.

One such impurity is identified as Rivaroxaban Dimer Impurity 1 , with the chemical name 5-Chloro-N-({(S)-2-oxo-3-(4-((2-(2-oxo-2-((((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl) methyl)amino)ethoxy)ethyl)amino)phenyl)oxazolidin-5-yl) methyl)thiophene-2-carboxamide.[4] Another is referred to as Rivaroxaban Urea Dimer or Rivaroxaban EP Impurity D .[5] The presence of these high-molecular-weight impurities necessitates advanced analytical techniques for their detection and characterization, moving beyond routine chromatographic methods.

The initial observation of an unknown peak with a mass-to-charge ratio (m/z) approximately double that of the parent rivaroxaban molecule during LC-MS analysis of stressed samples often provides the first clue to the formation of a dimer. The subsequent isolation and structural elucidation of this impurity are critical to understanding its potential impact on drug quality.

The Origin Story: Postulated Mechanisms of Dimer Formation

The formation of a rivaroxaban dimer is not a straightforward process and is likely the result of specific stress conditions leading to reactive intermediates. Based on the known degradation pathways of rivaroxaban and the structures of the identified dimers, we can postulate several potential formation mechanisms.

Rivaroxaban is known to be susceptible to hydrolytic degradation, particularly under acidic and basic conditions.[6] These conditions can lead to the cleavage of the amide bond or the opening of the oxazolidinone ring, generating reactive intermediates.

Amide Bond Formation under Stress

One plausible pathway for dimer formation involves the generation of a reactive amine intermediate from one rivaroxaban molecule, which then reacts with an activated carboxylic acid derivative of a second rivaroxaban molecule. This could be triggered by harsh thermal or pH conditions that promote both degradation and subsequent condensation reactions.

Urea Linkage Formation

The formation of the "Rivaroxaban Urea Dimer" suggests a more complex reaction pathway, possibly involving the degradation of the morpholinone or oxazolidinone rings to form an isocyanate intermediate. This highly reactive species could then react with an amine group on another rivaroxaban molecule to form a stable urea linkage.

Diagram: Postulated Formation Pathway of a Rivaroxaban Dimer

Caption: A simplified workflow illustrating a potential pathway for rivaroxaban dimer formation.

Analytical Characterization: A Multi-faceted Approach

The unambiguous identification and structural elucidation of a rivaroxaban pseudodimer require a combination of advanced analytical techniques.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

HPLC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is the primary tool for the detection and preliminary characterization of dimeric impurities.[7]

-

Method Development: A stability-indicating HPLC method must be developed to separate the dimer from the parent drug and other known impurities. This typically involves a reversed-phase column (e.g., C18) with a gradient elution program.[2]

-

Mass Spectrometry: HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of the impurity. Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the dimer and elucidate its structure by analyzing the fragmentation pattern and comparing it to that of the parent rivaroxaban molecule.[7]

Table 1: Representative LC-MS Parameters for Rivaroxaban Impurity Profiling

| Parameter | Typical Value |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Q-TOF or Orbitrap |

| Scan Range (m/z) | 100 - 1000 |

| MS/MS Activation | Collision-Induced Dissociation (CID) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Following isolation of the dimeric impurity, typically through preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural confirmation. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments provide detailed information about the connectivity of atoms within the molecule, allowing for the precise determination of the linkage point between the two rivaroxaban moieties.

Experimental Protocol: Forced Degradation Study

A robust forced degradation study is the first step in identifying potential degradation products, including dimers.

Objective: To generate and identify degradation products of rivaroxaban under various stress conditions.

Materials:

-

Rivaroxaban API

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Acid Hydrolysis: Dissolve rivaroxaban in a solution of 0.1 M HCl and heat at 80°C for 24 hours.

-

Base Hydrolysis: Dissolve rivaroxaban in a solution of 0.1 M NaOH and heat at 80°C for 24 hours.

-

Oxidative Degradation: Dissolve rivaroxaban in a 3% solution of H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose solid rivaroxaban to 105°C for 24 hours.

-

Photolytic Degradation: Expose a solution of rivaroxaban to UV light (254 nm) for 24 hours.

-

Sample Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating LC-MS method.

Diagram: Analytical Workflow for Dimer Characterization

Caption: A step-by-step workflow for the identification and structural elucidation of a rivaroxaban dimer.

Implications for Drug Development and Quality Control

The discovery of a dimeric impurity has significant implications for the development and manufacturing of rivaroxaban:

-

Toxicological Assessment: The toxicological potential of any new impurity must be evaluated. The presence of a dimer, even at low levels, may necessitate additional safety studies.

-

Process Optimization: The formation of the dimer should be investigated to identify the root cause in the manufacturing process or storage conditions. Process parameters may need to be optimized to minimize its formation.

-

Analytical Method Validation: The analytical method used for routine quality control must be validated to ensure it can effectively detect and quantify the dimeric impurity at the required specification levels.

-

Specification Setting: Based on toxicological data and process capability, an appropriate specification limit for the dimer impurity must be established in the drug substance and drug product.

Conclusion

The identification and characterization of the rivaroxaban pseudodimer, or more accurately, its dimeric impurities, underscore the critical importance of a comprehensive and science-driven approach to impurity profiling. While not a commonly reported degradation product in mainstream literature, its availability as a reference standard from multiple suppliers indicates its relevance in the pharmaceutical industry. Through the strategic application of forced degradation studies and advanced analytical techniques such as HRMS and NMR, the structure and origin of these complex impurities can be successfully elucidated. This knowledge is fundamental to ensuring the quality, safety, and efficacy of rivaroxaban, ultimately safeguarding patient health. The insights and protocols presented in this guide are intended to equip researchers and drug development professionals with the necessary tools to proactively address the challenges posed by such novel impurities.

References

-

Wingert, N. R., dos Santos, N. O., Nunes, M. A. G., Gomes, P., Müller, E. I., Flores, É. M. M., & Steppe, M. (2016). Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 123, 10–15. [Link]

-

Arous, B., Al-Mardini, M. A., Ghazal, H., & Al-Lahham, F. (2018). Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products using LC-MS and TLC. Research Journal of Pharmacy and Technology, 11(1), 164. [Link]

-

Bhupatiraju, R. V., Rao, B. S., Rao, K. M. V. N., & Reddy, M. V. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LC-MS, NMR, AND FT-IR: ANALYSIS OF NOVEL IMPURITY IN BATCH SAMPLES AND TABLETS OF RIVAROXABAN. RASAYAN Journal of Chemistry, 15(4), 2373–2381. [Link]

-

Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. (n.d.). PubMed. [Link]

-

Rivaroxaban Dimer Impurity. (n.d.). Nia Innovation. [Link]

-

Summary of forced degradation studies of Rivaroxaban. (n.d.). ResearchGate. [Link]

-

Rivaroxaban Impurities. (n.d.). SynZeal. [Link]

-

Ramisetti, N. R., & Kuntamukkala, R. (2015). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. RSC Advances, 5(110), 90861–90873. [Link]

-

Rivaroxaban-impurities. (n.d.). Pharmaffiliates. [Link]

-

Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. (n.d.). ResearchGate. [Link]

Sources

- 1. Blog Details [chemicea.com]

- 2. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rivaroxaban Dimer Impurity 1 | CAS No- NA | NA [chemicea.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Rivaroxaban Pseudodimer (Impurity J)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Rivaroxaban Pseudodimer, a significant impurity in the manufacturing and stability testing of the anticoagulant drug Rivaroxaban. Known formally as Rivaroxaban EP Impurity J, this molecule presents unique challenges in pharmaceutical development due to its complex structure and potential impact on drug product quality. This document delves into the core chemical and physical properties, formation pathways, and analytical methodologies essential for its identification, quantification, and control.

Introduction: The Significance of Rivaroxaban and Its Pseudodimer Impurity

Rivaroxaban is a potent, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] Its widespread use in preventing and treating thromboembolic disorders necessitates stringent control over its purity and stability.[2] Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the synthetic route, degradation of the drug substance, or interactions with excipients.[3]

Rivaroxaban Pseudodimer, also designated as Rivaroxaban EP Impurity J and Rivaroxaban USP Related Compound J, is a notable process-related and potential degradation impurity.[3][] Its structure, which is effectively a dimeric form of Rivaroxaban, makes its characterization and control a critical aspect of ensuring the safety and efficacy of the final drug product. Understanding the physicochemical properties of this impurity is paramount for developing robust analytical methods and stable formulations.

Chemical Identity and Physicochemical Properties

The Rivaroxaban Pseudodimer is a complex molecule with a chemical structure that links two Rivaroxaban-like moieties.

IUPAC Name: 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide[]

Synonyms: Rivaroxaban EP Impurity J, Rivaroxaban USP Related Compound J, Rivaroxaban Dimer Impurity[]

Molecular Formula: C₃₈H₃₆Cl₂N₆O₁₀S₂[5]

Molecular Weight: 871.8 g/mol [5]

Appearance: White to Off-White Solid[]

| Property | Value | Source |

| Molecular Formula | C₃₈H₃₆Cl₂N₆O₁₀S₂ | [5] |

| Molecular Weight | 871.8 g/mol | [5] |

| Appearance | White to Off-White Solid | [] |

| CAS Number | 1632463-24-1 | [] |

Further experimental data on properties such as melting point and solubility are not widely published and would typically be determined empirically during drug development.

Formation Pathways: A Dual Origin

The presence of Rivaroxaban Pseudodimer (Impurity J) in the final drug substance can be attributed to two primary origins: as a process-related impurity stemming from the synthetic route and as a degradation product formed under specific stress conditions.

Process-Related Formation

The synthesis of Impurity J is considered challenging, often resulting in low yields, which complicates the preparation of reference standards for analytical purposes.[6] One described synthetic pathway suggests a multi-step process involving the opening of the morpholine ring of a Rivaroxaban precursor, followed by condensation reactions with other intermediates.[6] Another proposed mechanism involves the primary amine of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl} morpholin-3-one cleaving the amide bond of another molecule and subsequent condensation with two molecules of 5-chlorothiophene-2-acyl chloride.[]

The following diagram illustrates a plausible high-level relationship in the formation of process-related impurities, including the potential for dimer formation.

Caption: Forced degradation study workflow for impurity identification.

Analytical Methodologies for Identification and Quantification

The detection and quantification of Rivaroxaban Pseudodimer require robust, stability-indicating analytical methods capable of separating this complex impurity from the parent drug and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for this purpose.

Chromatographic Separation

A validated, stability-indicating Reversed-Phase HPLC (RP-HPLC) method is essential for the comprehensive profiling of Rivaroxaban impurities. [7][8] Step-by-Step Protocol for RP-HPLC Analysis:

-

Column Selection: A C18 column, such as a Thermo ODS Hypersil (4.6 x 250 mm, 5 µm), is commonly used to achieve effective separation. [7][8]2. Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of acetonitrile and monobasic potassium phosphate buffer (pH adjusted to 2.9) in a 30:70 (v/v) ratio has been shown to be effective. [7][8]3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min [7][8] * Detection Wavelength: 249 nm [7][8] * Column Temperature: Ambient [7][8] * Injection Volume: 15 µL [8]4. Sample Preparation:

-

Accurately weigh and dissolve the Rivaroxaban sample in a suitable diluent, such as a mixture of acetonitrile and water.

-

For the analysis of impurities, a higher concentration of the sample may be required to ensure that trace-level impurities are above the limit of quantification.

-

-

Data Analysis:

-

The retention time of Rivaroxaban and its impurities are determined by injecting a standard solution containing the API and known impurities.

-

Quantification is typically performed using an external standard method, with linearity established over a range of concentrations.

-

Spectroscopic Characterization

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation and confirmation of the Rivaroxaban Pseudodimer.

Mass Spectrometry (LC-MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Molecular Ion: The expected [M+H]⁺ ion for Impurity J would be at m/z 871.8. A patent has reported an [M]⁺ ion at m/z 871. [9]* Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to generate a fragmentation pattern that can confirm the structure of the impurity. This involves the fragmentation of the precursor ion and analysis of the resulting product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are used to provide detailed information about the chemical structure of the impurity.

-

A Chinese patent provides the following ¹H-NMR data for a compound with a mass of 871, presumed to be Impurity J, in DMSO-d6: 8.96 (1H, m), 8.05(1H, m), 7.65-7.68(3H, m), 7.62(2H, d), 7.39(4H, t), 7.17(1H, d), 6.91(1H, d), 6.51(1H, d), 4.82(1H, m), 4.75(1H, m), 4.11-4.20(4H, m), 3.95(2H, t), 3.87(4H, m), 3.78(2H, m), 3.68(2H, t), 3.55-3.62(4H, m), 3.45(2H, m). [9]These shifts can be compared with the spectra of Rivaroxaban and its precursors to confirm the dimeric structure.

Impact on Drug Development and Quality Control

-

Regulatory Compliance: Pharmaceutical manufacturers must demonstrate control over all impurities, with strict limits on their levels in the final drug product.

-

Safety and Efficacy: The presence of significant levels of impurities could potentially alter the toxicological profile of the drug or reduce its therapeutic efficacy.

-

Formulation Development: The potential for Impurity J to form as a degradant necessitates the development of stable formulations that minimize its formation over the shelf life of the product.

Conclusion

The Rivaroxaban Pseudodimer (Impurity J) is a critical quality attribute to monitor during the development and manufacturing of Rivaroxaban. Its complex structure and dual origin as both a process-related and degradation impurity require a multi-faceted approach for its control. A thorough understanding of its chemical and physical properties, coupled with the implementation of robust, validated analytical methods, is essential for ensuring the quality, safety, and efficacy of Rivaroxaban drug products. Further research into the specific toxicological profile of this impurity would provide a more complete picture of its potential impact on patient health.

References

- Birajdar, K., et al. (2024). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Rasayan Journal of Chemistry, 17(4).

- Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM), 2(07).

- The Pharma Innovation. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions.

- Mestareehi, A. H. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. International Journal of Molecular Sciences, 26(10), 4744.

- Mestareehi, A. H. (2025). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. PubMed, 40429885.

- Mali, A. C., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(1), 11.

- Nakov, N., et al. (2023). Green RP-HPLC methods for assay and related substances in rivaroxaban tablets. Macedonian Pharmaceutical Bulletin, 69(1), 19-31.

-

Frontiers in Chemistry. (2024). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Retrieved from [Link]

- Google Patents. (2017). CN106432218A - Rivaroxaban impurities and preparing method and application thereof.

- Bhupatiraju, R. V., et al. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LC-MS, NMR, AND FT-IR: ANALYSIS OF NOVEL IMPURITY IN BATCH SAMPLES AND TABLETS OF RIVAROXABAN. Rasayan Journal of Chemistry, 15(4), 2373-2381.

- Deshmukh, D. G., et al. (2017). Practical synthetic approach to related substances of Rivaroxaban; an anticoagulant drug substance. Research Journal of Chemical Sciences, 7(5), 38-45.

-

ResearchGate. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LCMS, NMR, AND FT-IR: ANALYSIS OF NOVEL IMPURITY IN BATCH SAMPLES AND TABLETS OF RIVAROXABAN. Retrieved from [Link]

- Arous, J., et al. (2015). Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC.

-

ResearchGate. (n.d.). Summary of forced degradation studies of Rivaroxaban. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for preparation drug substance, Rivaroxaban. Retrieved from [Link]

-

ResearchGate. (2024). A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification. Retrieved from [Link]

-

PubChem. (n.d.). Rivaroxaban. Retrieved from [Link]

- Rajput, S. J., & Mundada, P. S. (2014). Kinetic Study of Hydrolytic degradation of Rivaroxaban by HPTLC. Research Journal of Pharmacy and Technology, 7(11), 1259-1264.

- de Oliveira, A. C., et al. (2019). In vitro Toxicity Assessment of Rivaroxaban Degradation Products and Kinetic Evaluation to Decay Process. Drug and Chemical Toxicology, 42(5), 509-518.

- Kasad, P. A. (2013). Photolytic-Thermal Degradation Study And Method Development Of Rivaroxaban By RP-HPLC. International Journal of PharmTech Research, 5(3), 1254-1263.

- Jordan Journal of Chemistry. (2023). Identification, Structure Conformation, Carcinogenic Potency Grouping and Quantification of N-Nitroso Impurities of Rivaroxaban. Jordan Journal of Chemistry, 18(4).

-

SynThink Research Chemicals. (n.d.). Rivaroxaban EP Impurities & USP Related Compounds. Retrieved from [Link]

-

SynZeal. (n.d.). Rivaroxaban Impurities. Retrieved from [Link]

-

Semantic Scholar. (n.d.). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Retrieved from [Link]

-

OUCI. (n.d.). A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS…. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Rivaroxaban-impurities. Retrieved from [Link]

Sources

- 1. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Blog Details [chemicea.com]

- 5. Rivaroxaban EP Impurity J (Rivaroxaban USP Related Compoun… [cymitquimica.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN106432218A - Rivaroxaban impurities and preparing method and application thereof - Google Patents [patents.google.com]

The Degradation of Rivaroxaban: A Technical Guide to Known Pathways and Analytical Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rivaroxaban, a direct oral anticoagulant, is a cornerstone in the prevention and treatment of thromboembolic disorders. The stability and degradation profile of such a critical therapeutic agent are of paramount importance, ensuring its safety, efficacy, and quality. This technical guide provides a comprehensive overview of the known degradation pathways of Rivaroxaban under various stress conditions. It is important to note that while the topic of a "pseudodimer" formation was queried, a thorough review of the scientific literature indicates that the formation of a dimeric or pseudodimeric species is not a recognized or reported degradation pathway for Rivaroxaban. Instead, this guide will focus on the well-characterized degradation routes, primarily centered on the hydrolysis of its core structures. We will delve into the mechanistic details of these transformations, provide robust analytical methodologies for their detection and characterization, and present a framework for conducting comprehensive forced degradation studies in line with regulatory expectations.

Introduction to Rivaroxaban and the Imperative of Stability Analysis

Rivaroxaban is a selective, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] By blocking Factor Xa, Rivaroxaban effectively reduces thrombin generation and the formation of blood clots.[1][2][3] Its chemical structure, (S)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide, contains several moieties susceptible to chemical degradation, including amide and oxazolidinone rings.

Understanding the degradation pathways of Rivaroxaban is not merely an academic exercise; it is a critical component of drug development and lifecycle management. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential for:

-

Elucidating degradation mechanisms: Identifying the liable functional groups and the conditions that trigger degradation.[4]

-

Developing stability-indicating analytical methods: Ensuring that the analytical methods can accurately quantify Rivaroxaban in the presence of its degradation products.[5][6]

-

Informing formulation development and packaging selection: Designing a drug product that protects the active pharmaceutical ingredient (API) from degradation throughout its shelf life.

-

Ensuring patient safety: Identifying and characterizing potential degradation products, which may have different toxicological profiles than the parent drug.[7]

The Established Degradation Pathways of Rivaroxaban

Forced degradation studies have consistently shown that Rivaroxaban is most susceptible to degradation under hydrolytic (acidic and basic) conditions.[4][8][9] Degradation under oxidative, thermal, and photolytic stress is generally less pronounced.[5][10]

Hydrolytic Degradation

The primary sites of hydrolytic attack on the Rivaroxaban molecule are the morpholinone and oxazolidinone rings.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, Rivaroxaban undergoes hydrolysis, leading to the opening of the morpholinone and/or the oxazolidinone ring.[9][11] This results in the formation of several key degradation products.[9][11] Studies have shown significant degradation of Rivaroxaban in the presence of hydrochloric acid.[11][12]

-

Base-Catalyzed Hydrolysis: Alkaline conditions also promote the hydrolysis of the same ring structures.[9][13] The degradation in basic media can lead to a different profile of degradation products compared to acidic conditions, and in some cases, the degradation can be more extensive.[12]

The following diagram illustrates the primary hydrolytic degradation pathways of Rivaroxaban.

Caption: Primary hydrolytic degradation pathways of Rivaroxaban.

Oxidative, Thermal, and Photolytic Degradation

While less susceptible, Rivaroxaban can degrade under other stress conditions:

-

Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of N-oxide derivatives or other oxidation products.[5]

-

Thermal Degradation: At elevated temperatures, some degradation may occur, though typically to a lesser extent than hydrolysis.[10]

-

Photolytic Degradation: Rivaroxaban has shown some sensitivity to light, leading to the formation of photolytic degradation products.[10]

Analytical Methodologies for Degradation Product Profiling

A robust, stability-indicating analytical method is crucial for the accurate detection and quantification of Rivaroxaban and its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the methods of choice.[5][8][13]

Sample Preparation for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of Rivaroxaban in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid Hydrolysis: Treat the stock solution with a specific concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with a specific concentration of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature or elevated temperature for a set time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified duration.

-

Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the drug substance or solution to UV and/or visible light in a photostability chamber.

Representative Stability-Indicating HPLC-UV Method

The following is a representative protocol synthesized from published methods.[14]

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[8] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Detection Wavelength | UV detection at approximately 250 nm[10][11] |

| Injection Volume | 10-20 µL |

Characterization by Mass Spectrometry

For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable.[5][8][13][15][16] These techniques provide accurate mass measurements of the parent ion and its fragments, allowing for the confident identification of the degradation products.

Summary of Known Rivaroxaban Degradation Products

The following table summarizes the key degradation products of Rivaroxaban identified under various stress conditions.

| Degradation Product | Stress Condition | Analytical Technique |

| Morpholinone Ring Opened Product | Acidic and Basic Hydrolysis | LC-MS/MS, NMR[9] |

| Oxazolidinone Ring Opened Product | Acidic and Basic Hydrolysis | LC-MS/MS, NMR[9] |

| N-oxide derivatives | Oxidative Stress | LC-MS |

| Various Minor Degradants | Thermal and Photolytic Stress | HPLC-UV, LC-MS |

Workflow for a Comprehensive Forced Degradation Study

The following diagram outlines a systematic workflow for conducting a forced degradation study of Rivaroxaban.

Caption: Workflow for a Rivaroxaban forced degradation study.

Conclusion and Future Perspectives

The stability of Rivaroxaban is a well-studied area, with the primary degradation pathways under hydrolytic conditions being thoroughly characterized. The molecule is most susceptible to the opening of its morpholinone and oxazolidinone rings. While the concept of a "pseudodimer" is not supported by the current body of scientific literature, the known degradation products provide a clear picture of Rivaroxaban's stability profile.

For drug development professionals, a comprehensive understanding of these degradation pathways is essential for creating robust formulations and analytical methods. Future research may focus on the toxicological assessment of the identified degradation products and the development of even more sensitive analytical techniques for their detection at trace levels. By adhering to a systematic approach to forced degradation studies, the quality, safety, and efficacy of Rivaroxaban-containing drug products can be assured.

References

-

Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. PubMed. [Link]

-

Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. RSC Publishing. [Link]

-

Stability-indicating method for the determination of Rivaroxaban and its degradation products using LC-MS and TLC. Kingston University London. [Link]

-

Stability-Indicating, Method, for the Determination, of Rivaroxaban, and its Degradation, Products, using, LC-MS, and, TLC. ResearchGate. [Link]

-

Identification of related substances in rivaroxaban by LC-MS. ResearchGate. [Link]

-

Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS. PubMed. [Link]

-

Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. R Discovery. [Link]

-

Photolytic-Thermal Degradation Study And Method Development Of Rivaroxaban By RP-HPLC. International Journal of Pharmaceutical Erudition. [Link]

-

Method Development and Acid Degradation Study of Rivaroxaban by RP-HPLC in bulk. Asian Journal of Pharmaceutical Analysis. [Link]

-

Summary of forced degradation studies of Rivaroxaban. ResearchGate. [Link]

-

Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). PubMed Central. [Link]

-

Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions b… OUCI. [Link]

-

A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY. Rasayan Journal of Chemistry. [Link]

-

In vitro Toxicity Assessment of Rivaroxaban Degradation Products and Kinetic Evaluation to Decay Process. PubMed. [Link]

-

What is the mechanism of Rivaroxaban? Patsnap Synapse. [Link]

-

The mechanism of action of rivaroxaban - An oral, direct Factor Xa inhibitor - Compared with other anticoagulants. ResearchGate. [Link]

-

Rivaroxaban as a Protector of Oxidative Stress-Induced Vascular Endothelial Glycocalyx Damage via the IQGAP1/PAR1-2/PI3K/Akt Pathway. PubMed. [Link]

-

Rivaroxaban Modulates TLR4/Myd88/NF-Kβ Signaling Pathway in a Dose-Dependent Manner With Suppression of Oxidative Stress and Inflammation in an Experimental Model of Depression. PMC - NIH. [Link]

-

What is the mechanism of action of Rivaroxaban (Xarelto)? Dr.Oracle. [Link]

Sources

- 1. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. ajpaonline.com [ajpaonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of three main degradation products from novel oral anticoagulant rivaroxaban under stress conditions by UPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

- 16. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Rivaroxaban EP Impurity J

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders.[1] The control of impurities in the drug substance is a critical aspect of pharmaceutical development and manufacturing to ensure its safety and efficacy.[2] This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Rivaroxaban EP Impurity J, a known process-related impurity. This document will delve into the structural elucidation of Impurity J through the analysis of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. Furthermore, detailed experimental protocols and the causality behind analytical choices are discussed to provide a holistic understanding for researchers and drug development professionals.

Introduction to Rivaroxaban and the Significance of Impurity Profiling

Rivaroxaban's complex synthesis pathway can lead to the formation of various impurities, which can be categorized as process-related, degradation products, or synthetic by-products.[1] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish limits for these impurities to ensure the quality and safety of the final drug product. Rivaroxaban EP Impurity J, also known as Rivaroxaban Pseudodimer or Rivaroxaban Related Compound J, is a significant impurity that requires careful monitoring and characterization.[3][]

The chemical structure of Rivaroxaban EP Impurity J is 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, with the CAS number 1632463-24-1, a molecular formula of C₃₈H₃₆Cl₂N₆O₁₀S₂, and a molecular weight of 871.8 g/mol .[][5]

Structural Elucidation via Mass Spectrometry

Mass spectrometry is a cornerstone technique for the identification of impurities, providing vital information about their molecular weight and fragmentation patterns.